Ethylene Glycol Diacrylate: A Technical Guide for Researchers and Drug Development Professionals
Ethylene Glycol Diacrylate: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 2274-11-5
Ethylene (B1197577) glycol diacrylate (EGDA) is a difunctional monomer that serves as a critical crosslinking agent in the synthesis of polymers. Its ability to form stable, three-dimensional networks upon polymerization has made it an invaluable component in the development of advanced materials for the biomedical field. This technical guide provides an in-depth overview of the properties, applications, and experimental considerations of EGDA for researchers, scientists, and professionals in drug development.
Core Properties of Ethylene Glycol Diacrylate
Ethylene glycol diacrylate is a clear, colorless to slightly yellow liquid. A comprehensive summary of its chemical and physical properties is provided below, offering a foundational understanding of its behavior in various experimental settings.
Chemical and Physical Data
| Property | Value | Reference |
| CAS Number | 2274-11-5 | [1][2][3] |
| Molecular Formula | C₈H₁₀O₄ | [2][3] |
| Molecular Weight | 170.16 g/mol | [1][2][3] |
| Density | 1.094 g/mL at 25 °C | [1] |
| Boiling Point | 66-68 °C at 2 mmHg | [1] |
| Refractive Index (n20/D) | 1.453 | [1][2] |
| Flash Point | 101 °C (213.8 °F) - closed cup | [1] |
| Storage Temperature | 2-8°C | [1] |
| Synonyms | Ethylene diacrylate, Ethylene glycol dipropenoate | [1][3] |
Toxicological and Safety Profile
Understanding the toxicological profile of ethylene glycol diacrylate is paramount for ensuring laboratory safety. It is classified as a substance with notable acute toxicity and is a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be utilized when handling this chemical.
| Hazard Classification | Description | Reference |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed. | [1][4] |
| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin. | [1] |
| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled. | [1] |
| Skin Irritation (Category 2) | Causes skin irritation. | [4] |
| Eye Irritation (Category 2) | Causes serious eye irritation. | [1] |
| Specific target organ toxicity — Single exposure (Category 3) | May cause respiratory irritation. | [1] |
| Hazardous to the aquatic environment, long-term hazard | Toxic to aquatic life with long lasting effects. | [1] |
| Signal Word | Danger | [1][2] |
Applications in Drug Development and Research
The primary application of ethylene glycol diacrylate in the pharmaceutical and biomedical research sectors lies in its use as a crosslinking agent to form hydrogels. These hydrogels are highly valued for their biocompatibility and tunable properties, making them excellent candidates for controlled drug delivery systems.
Controlled Drug Release Systems
EGDA is a fundamental component in the fabrication of poly(ethylene glycol) diacrylate (PEGDA) hydrogels. These hydrogels can encapsulate therapeutic molecules, ranging from small molecule drugs to larger biologics like peptides and proteins, and release them in a controlled manner.[5][6][7] The release kinetics can be modulated by altering the concentration of EGDA, which in turn affects the crosslink density and mesh size of the hydrogel network.[5] This allows for the design of drug delivery systems with tailored release profiles to meet specific therapeutic needs.
Tissue Engineering
In the field of tissue engineering, PEGDA hydrogels serve as scaffolds that can support cell growth and tissue regeneration.[7] The biocompatibility of these hydrogels provides a suitable microenvironment for cells, and their physical properties can be engineered to mimic the extracellular matrix of various tissues.
Other Applications
Beyond hydrogels, EGDA is also utilized in the synthesis of nanoparticles for drug delivery.[2] These nanoparticles can offer advantages in terms of drug loading and targeting. Furthermore, EGDA-based materials are being explored for transdermal drug delivery applications, such as in the fabrication of microneedles.[4][5]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of EGDA-based hydrogels for drug delivery applications.
Synthesis of Drug-Loaded PEGDA Hydrogels via Photopolymerization
This protocol outlines a general procedure for the preparation of drug-loaded PEGDA hydrogels using UV-initiated photopolymerization.
Materials:
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Ethylene glycol diacrylate (EGDA)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Phosphate-buffered saline (PBS) or other suitable buffer
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Therapeutic drug of interest
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UV light source (e.g., 365 nm)
Procedure:
-
Preparation of the Pre-polymer Solution:
-
Dissolve the desired concentration of the photoinitiator in the chosen buffer. A common concentration is 0.5% (w/v).
-
Add the therapeutic drug to the photoinitiator solution and ensure it is fully dissolved or homogeneously suspended.
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Add ethylene glycol diacrylate to the solution. The final concentration of EGDA will determine the crosslink density of the hydrogel (e.g., 30-50% w/w).[6]
-
Vortex or stir the solution until all components are thoroughly mixed.
-
-
Photopolymerization:
-
Pipette the pre-polymer solution into a mold of the desired shape and size (e.g., a cylindrical mold).
-
Expose the solution to a UV light source. The exposure time and intensity will depend on the specific photoinitiator and the concentration of the components but typically ranges from a few seconds to several minutes.[8]
-
-
Post-Polymerization Processing:
-
Carefully remove the solidified hydrogel from the mold.
-
Wash the hydrogel extensively with the buffer solution to remove any unreacted monomer and photoinitiator. This is a critical step to ensure biocompatibility.
-
Characterization of Drug-Loaded Hydrogels
To ensure the fabricated hydrogels meet the desired specifications for drug delivery, a series of characterization studies are essential.
1. Swelling Studies:
The swelling behavior of a hydrogel is indicative of its crosslink density and can influence drug release.
-
Protocol:
-
Dry the hydrogel to a constant weight (Wd).
-
Immerse the dried hydrogel in a buffer solution (e.g., PBS) at a physiological temperature (37 °C).
-
At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).
-
Continue until the hydrogel reaches a constant weight (equilibrium swelling).
-
The swelling ratio (SR) can be calculated using the formula: SR = (Ws - Wd) / Wd.[9]
-
2. Mechanical Testing:
The mechanical properties of the hydrogel are crucial, especially for applications in tissue engineering where it must mimic the native tissue.
-
Protocol:
-
Prepare hydrogel samples in a defined geometry (e.g., cylindrical for compression testing, dumbbell-shaped for tensile testing).
-
Use a universal testing machine to perform compression or tensile tests.[10][11]
-
From the stress-strain curves, determine key parameters such as the compressive modulus or tensile modulus, which indicate the stiffness of the hydrogel.
-
3. In Vitro Drug Release Assay:
This assay determines the rate at which the encapsulated drug is released from the hydrogel.
-
Protocol:
-
Place a drug-loaded hydrogel of known weight and drug content into a known volume of release medium (e.g., PBS at 37 °C) in a shaker bath.
-
At specific time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.[12][13]
-
Analyze the concentration of the drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the cumulative percentage of drug released over time to obtain the drug release profile.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Polyethylene Glycol Diacrylate/Acrylic Acid Nanoparticles as Nanocarriers for the Controlled Delivery of Doxorubicin to Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptide delivery with poly(ethylene glycol) diacrylate microneedles through swelling effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide delivery with poly(ethylene glycol) diacrylate microneedles through swelling effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. 2.4.4. Swelling Studies [bio-protocol.org]
- 8. Polyethylene Glycol Diacrylate Adapted Photopolymerization Material for Contact Lens with Improved Elastic Modulus Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A facile method to fabricate hybrid hydrogels with mechanical toughness using a novel multifunctional cross-linker - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05645A [pubs.rsc.org]
- 11. Mechanical Testing of Hydrogels in Cartilage Tissue Engineering: Beyond the Compressive Modulus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
